molecular formula C9H12ClN3O B2703141 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane CAS No. 2309541-28-2

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane

Cat. No.: B2703141
CAS No.: 2309541-28-2
M. Wt: 213.67
InChI Key: RVZOMHXDOHWCMY-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine ring, a common structural motif in many pharmaceuticals, linked to a 1,4-oxazepane heterocycle. Compounds with this general structure are frequently investigated as potential kinase inhibitors or for targeting various disease mechanisms. Researchers can utilize this molecule as a key intermediate or building block (synthon) in the synthesis of more complex molecules, or as a core scaffold for developing novel bioactive compounds. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Please note: The specific biological activity, mechanism of action, and primary research applications for this compound are not detailed in the current information sources and should be confirmed through further literature review and experimental validation by the researcher.

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZOMHXDOHWCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-chloropyrimidine with an appropriate oxazepane precursor. One common method involves the use of 5-chloro-2-iodopyrimidine as a starting material, which is reacted with an oxazepane derivative under specific conditions. For example, the reaction mixture can be heated at 60°C for several hours in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom on the pyrimidine ring .

Scientific Research Applications

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane involves its interaction with specific molecular targets in biological systems. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Key Findings:

Synthesis Efficiency :

  • The bromoisothiazolopyridine derivative (96% yield) outperforms 4-(5-chloropyrimidin-2-yl)-1,4-oxazepane (51–54% yield) , likely due to optimized reaction conditions or stable intermediates.
  • Chlorinated analogs (e.g., compound 46 in ) show moderate yields (67%), suggesting halogenation steps may introduce complexity.

Structural Influence on Applications: Chloropyrimidine vs. In contrast, sulfanyl groups (e.g., Example 33 ) may enhance lipophilicity and CNS penetration, making them suitable for neurological targets. Piperidine/Oxazepane Hybrids: 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride demonstrates versatility in drug discovery due to its dual ring system, enabling interactions with diverse receptors.

Physical Properties :

  • Halogenated derivatives (Cl, Br, F) generally form stable solids, while bulkier substituents (e.g., hexylsulfanyl) may reduce crystallinity .
  • Molecular weights correlate with substituent size; brominated and triazine-containing analogs exceed 300 g/mol, impacting solubility and bioavailability .

Pharmacological Potential: The target compound’s chloropyrimidine group is analogous to kinase inhibitor scaffolds (e.g., imatinib), suggesting utility in oncology . GABA receptor ligands (e.g., Example 33 ) highlight how pyrimidine modifications can redirect therapeutic applications.

Biological Activity

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11ClN2O\text{C}_{10}\text{H}_{11}\text{Cl}\text{N}_{2}\text{O}

This compound features a pyrimidine ring substituted at the 5-position with chlorine and an oxazepane ring, which is a seven-membered cyclic amine containing one oxygen atom.

Biological Activity Overview

The biological activities of this compound include:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Binding Interactions : Molecular docking studies have indicated that similar compounds interact favorably with target proteins such as AChE and bacterial enzymes .
  • Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system .

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of synthesized oxazepane derivatives demonstrated that several compounds exhibited significant activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .

CompoundTarget BacteriaIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nStaphylococcus aureusNot reported
7oEscherichia coliNot reported

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays revealed that derivatives similar to this compound were effective AChE inhibitors, with some compounds achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in treating cognitive disorders.

CompoundIC50 (µM)
Compound A2.7
Compound B3.5
Compound C4.0

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